molecular formula C15H11Cl2F2NO2 B4623384 2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide

2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide

Cat. No.: B4623384
M. Wt: 346.2 g/mol
InChI Key: SJLWDAHPKZXNBI-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide is a chemical compound with the molecular formula C15H11Cl2F2NO2. It is known for its unique structure, which includes both chloro and fluoro substituents on a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4,5-difluoro-2-nitrobenzoyl chloride in the presence of a base to yield the desired benzamide compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
  • 4-chloro-2-methylphenoxyacetic acid
  • 2,4-dichlorophenoxyacetic acid

Uniqueness

2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its analogs .

Properties

IUPAC Name

2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F2NO2/c16-10-3-1-2-4-14(10)22-6-5-20-15(21)9-7-12(18)13(19)8-11(9)17/h1-4,7-8H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLWDAHPKZXNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=C(C=C2Cl)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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